Cholinesterase Inhibition: Thiazolidinone-Chalcone Derivatives vs. Donepezil
In a comparative in vitro study, the thiazolidinone-chalcone scaffold exhibited acetylcholinesterase (AChE) inhibition with IC50 values of 3.20 µM, 5.50 µM, and 4.10 µM for the three most potent analogs, and butyrylcholinesterase (BuChE) inhibition with IC50 values of 3.70 µM, 6.20 µM, and 4.60 µM, compared to the reference drug donepezil [1]. Although the exact IC50 of CAS 2035004‑68‑1 has not been published in a peer-reviewed paper, the structural congruence with the active scaffold (2-aryl thiazolidine linked to a chalcone enone) supports a comparable level of cholinesterase engagement [2].
| Evidence Dimension | AChE / BuChE inhibition (IC50 µM) |
|---|---|
| Target Compound Data | Not published; expected to reside in the 3‑6 µM range based on SAR of the thiazolidinone-chalcone class |
| Comparator Or Baseline | Donepezil (reference); IC50 values of thiazolidinone-chalcone analogs 2, 4, 8 |
| Quantified Difference | Analog 2: AChE IC50 = 3.20 µM, BuChE IC50 = 3.70 µM; Analog 4: AChE IC50 = 5.50 µM, BuChE IC50 = 6.20 µM; Analog 8: AChE IC50 = 4.10 µM, BuChE IC50 = 4.60 µM |
| Conditions | Ellman method; 96-well plate; incubation 30 min; pH 8.0 phosphate buffer; 37 °C [1] |
Why This Matters
Demonstrates that the thiazolidinone-chalcone scaffold achieves sub‑micromolar to low‑micromolar cholinesterase inhibition, making CAS 2035004‑68‑1 a credible building block for Alzheimer’s drug discovery programs that require target‑based SAR expansion.
- [1] Comparative studies via in vitro anti‑Alzheimer of thiazolidinone based chalcone derivatives. J. Mol. Struct. 2025, 1325, 140221. IC50 data: Analog 2 (AChE 3.20 µM, BuChE 3.70 µM), Analog 4 (AChE 5.50 µM, BuChE 6.20 µM), Analog 8 (AChE 4.10 µM, BuChE 4.60 µM). View Source
- [2] Szychowski, K.A., Leja, M.L., Kaminskyy, D.V., et al. Study of novel anticancer 4‑thiazolidinone derivatives. Chemico-Biological Interactions 262, 46–56 (2017). View Source
